molecular formula C23H31NO4 B6121173 ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B6121173
M. Wt: 385.5 g/mol
InChI Key: QVAMNSOIUKFTPM-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate, also known as CX614, is a compound that has been extensively studied for its potential in improving cognitive function and treating neurological disorders.

Mechanism of Action

Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast excitatory neurotransmission, and their activation is critical for synaptic plasticity and learning and memory processes. ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate increases the number of functional AMPA receptors on the cell surface, leading to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has been shown to have neuroprotective properties. It reduces the damage caused by excitotoxicity, which is a process that can lead to neuronal death in conditions such as stroke and traumatic brain injury. ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is its specificity for AMPA receptors, which allows for targeted modulation of synaptic transmission. However, its effects on other neurotransmitter systems and potential off-target effects should be carefully considered. Additionally, ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

Future research on ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate could focus on its potential in treating specific neurological disorders, such as Alzheimer's disease or traumatic brain injury. It could also explore the potential for ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate to enhance cognitive function in healthy individuals, particularly in older adults. Further studies could also investigate the optimal dosing and administration methods for ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate, as well as potential combination therapies with other drugs.

Synthesis Methods

Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl acetoacetate, followed by the addition of piperidine and 4-methoxybenzyl chloride. The resulting compound is then treated with oxalyl chloride and triethylamine to form the final product.

Scientific Research Applications

Ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to improve cognitive function in healthy individuals, particularly in tasks involving memory and learning.

properties

IUPAC Name

ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-3-28-22(26)23(17-18-9-11-20(27-2)12-10-18)13-15-24(16-14-23)21(25)19-7-5-4-6-8-19/h4-5,9-12,19H,3,6-8,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAMNSOIUKFTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2CCC=CC2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate

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